2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile
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Overview
Description
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylaminoethoxy group: This can be achieved by reacting diethylamine with an appropriate ethylene oxide derivative.
Attachment to the phenyl ring: The diethylaminoethoxy group is then attached to a phenyl ring through an ether linkage.
Formation of the acrylonitrile moiety: This involves the reaction of the substituted phenyl compound with acryloyl chloride in the presence of a base to form the acrylonitrile group.
Attachment of the naphthyl group: The final step involves the coupling of the naphthyl group to the acrylonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can be compared with other similar compounds such as:
2-(Diethylamino)ethyl N-(4-chlorophenyl)carbamate: This compound shares the diethylaminoethoxy group but differs in the aromatic substitution pattern and functional groups.
Properties
CAS No. |
2087-38-9 |
---|---|
Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-naphthalen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C25H26N2O/c1-3-27(4-2)15-16-28-25-13-11-22(12-14-25)24(19-26)18-20-9-10-21-7-5-6-8-23(21)17-20/h5-14,17-18H,3-4,15-16H2,1-2H3/b24-18- |
InChI Key |
PPMYGIZJPMLHFP-MOHJPFBDSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3C=C2)C#N |
Origin of Product |
United States |
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